

Application Note: High-Throughput ABTS Assay for Antioxidant Capacity Screening

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Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B7809020*

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Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely adopted method for measuring the total antioxidant capacity of various substances, including natural products, pharmaceuticals, and food extracts.[1] This spectrophotometric assay is based on the ability of antioxidant compounds to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance maximum at 734 nm.[1] The reduction of the pre-formed ABTS•+ by an antioxidant results in a decolorization of the solution, which is proportional to the antioxidant's concentration and potency.[1][2] This application note provides a detailed protocol for performing the ABTS assay in a 96-well microplate format, optimized for high-throughput screening, along with recommended microplate reader settings.

Principle of the ABTS Assay

The core principle of the ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS.[1] This is typically achieved by reacting ABTS with a strong oxidizing agent like potassium persulfate.[1] The stable ABTS•+ radical has a distinct blue-green color and exhibits maximum absorbance at 734 nm.[3] When an antioxidant is introduced, it donates an electron or hydrogen atom to the ABTS•+, neutralizing the radical and causing the solution to lose its color.[1] The degree of decolorization, measured by the decrease in absorbance at 734 nm, is directly correlated with the antioxidant capacity of the sample.[2] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC),

comparing the antioxidant power of the sample to that of Trolox, a water-soluble vitamin E analog.^[1]

Microplate Reader Settings for ABTS Assay at 734 nm

Accurate and reproducible results in a microplate-based ABTS assay are highly dependent on the correct instrument settings. The following table summarizes the recommended settings for a standard 96-well plate format.

Parameter	Recommended Setting	Notes
Wavelength	734 nm	This is the maximal absorbance wavelength for the ABTS•+ radical cation.[3] Some protocols suggest a range of 730-735 nm.[3][4]
Read Type	Endpoint	Absorbance is measured after a fixed incubation period.[2]
Incubation Time	5 - 30 minutes	The optimal time can vary depending on the antioxidant being tested. A kinetic analysis is recommended for novel compounds to ensure the reaction has reached its endpoint.[2][5][6]
Shaking	Orbital, continuous	Shaking is crucial for ensuring a homogenous mixture of the sample and the ABTS•+ solution, leading to more consistent results.[2][7]
Temperature	Room Temperature (~25-27°C)	The reaction is typically performed at a controlled room temperature.[2][7]
Plate Type	96-well, flat-bottom, clear polystyrene	Standard clear plates are suitable for absorbance measurements.[4]

Experimental Protocol: ABTS Decolorization Assay in a 96-Well Microplate

This protocol is adapted for a 96-well microplate format, allowing for the efficient analysis of multiple samples.

Materials and Reagents:

- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
- Potassium persulfate ($K_2S_2O_8$)
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
- Phosphate-buffered saline (PBS) or ethanol
- Deionized water
- 96-well microplates
- Microplate reader capable of absorbance measurement at 734 nm

Procedure:

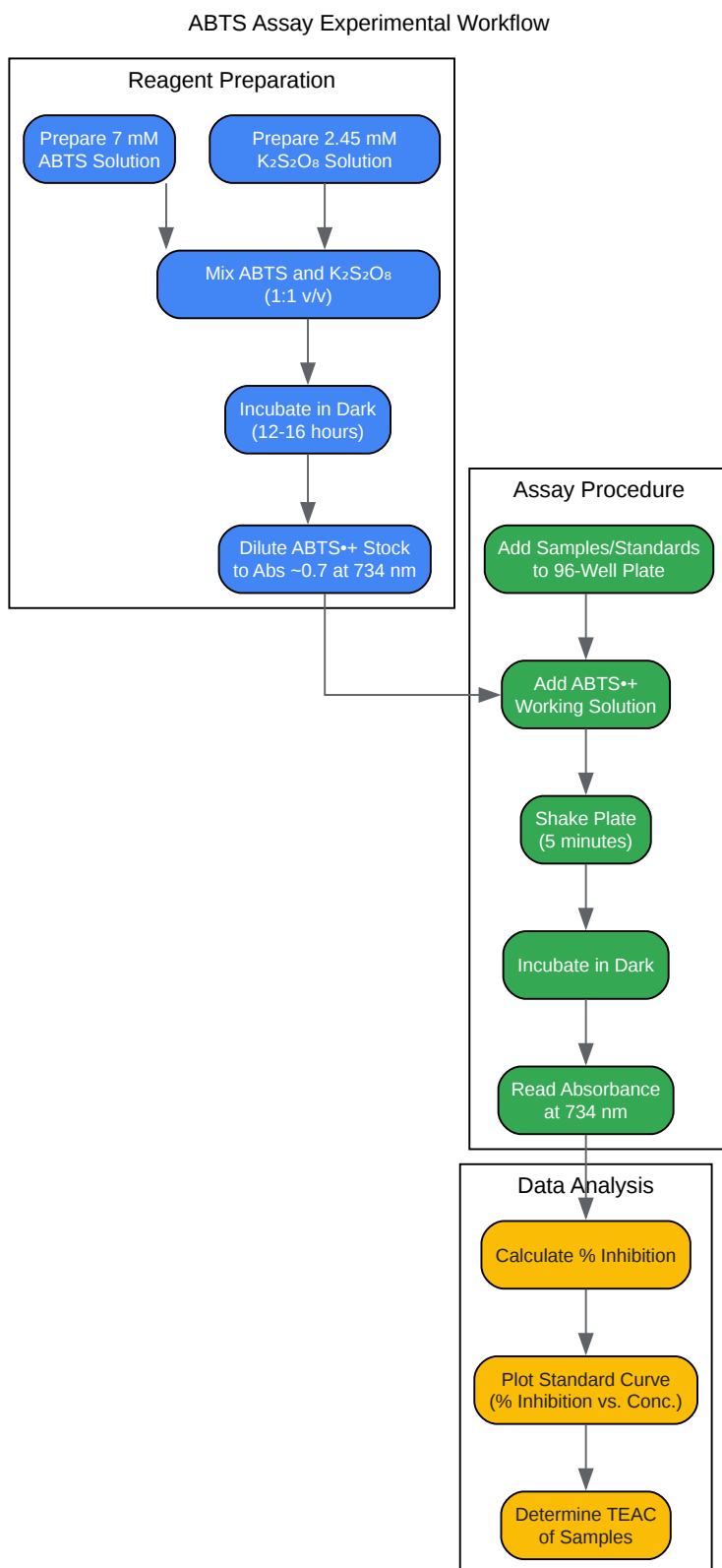
- Preparation of ABTS Radical Cation ($ABTS^{\bullet+}$) Stock Solution:
 - Prepare a 7 mM aqueous solution of ABTS.
 - Prepare a 2.45 mM aqueous solution of potassium persulfate.
 - Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.
 - Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark blue-green $ABTS^{\bullet+}$ solution.[6]
- Preparation of $ABTS^{\bullet+}$ Working Solution:
 - Before the assay, dilute the $ABTS^{\bullet+}$ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6] This is a critical step to ensure consistency between assays.
- Preparation of Standards and Samples:
 - Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol).
 - Create a series of Trolox dilutions to generate a standard curve (e.g., 12.5 to 400 μM).[8]

- Prepare dilutions of the test samples in the appropriate solvent. It is recommended to test several dilutions of each sample to ensure the results fall within the linear range of the standard curve.[2]
- Assay Procedure:
 - Pipette 10 µL of each standard, sample, or blank (solvent only) into the wells of a 96-well microplate.[5] It is recommended to perform all measurements in triplicate.[8]
 - Add 190 µL of the ABTS•+ working solution to each well.[5]
 - Shake the plate for 5 minutes on a plate shaker.[2]
 - Incubate the plate in the dark at room temperature for the predetermined optimal time (e.g., 30 minutes).[5]
 - Measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis:

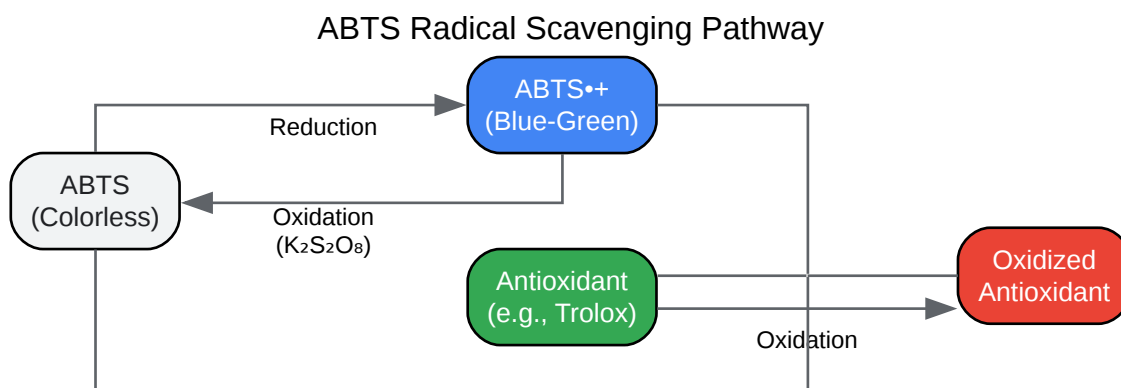
- Calculate the percentage of inhibition of the ABTS•+ radical for each standard and sample using the following equation: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
- Plot the % inhibition of the Trolox standards against their respective concentrations to generate a standard curve.
- Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples by interpolating their % inhibition values from the Trolox standard curve.

Experimental Workflow and Signaling Pathway Diagrams



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Caption: A flowchart of the ABTS assay experimental workflow.



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Caption: The signaling pathway of ABTS radical scavenging.

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